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Compound of Interest

Compound Name: WD-890

Cat. No.: B12386489 Get Quote

This technical guide provides an in-depth overview of the preclinical pharmacology of WD-890,

a novel, potent, and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). WD-890 targets

the pseudokinase (JH2) domain of TYK2, offering a promising therapeutic strategy for a range

of autoimmune diseases by modulating the signaling of key cytokines such as IL-12, IL-23, and

Type I interferons.[1][2] This document is intended for researchers, scientists, and drug

development professionals, presenting key preclinical data, detailed experimental

methodologies, and visual representations of relevant biological pathways and workflows.

In Vitro Pharmacology
WD-890 demonstrates potent and selective inhibition of TYK2 in a variety of in vitro assays. Its

allosteric mechanism of action, targeting the JH2 domain, confers high selectivity over other

Janus kinase (JAK) family members, a critical feature for an improved safety profile.[1][2]

Table 1: In Vitro Inhibitory Activity of WD-890
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Assay
Type

Target
Paramete
r

Value
Selectivit
y vs.
JAK1

Selectivit
y vs.
JAK2

Selectivit
y vs.
JAK3

Biochemic

al Assay

TYK2 (JH2

Domain)
IC50 ≤10 nM[1] >1000-fold >1000-fold >1000-fold

Cellular

Assay (IL-

23-

stimulated

pSTAT3)

TYK2-

dependent

signaling

IC50 25 nM - - -

Cellular

Assay

(IFNα-

stimulated

pSTAT1)

TYK2-

dependent

signaling

IC50 45 nM - - -

Experimental Protocols: In Vitro Assays
TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay (Fluorescence Polarization):

Principle: This assay measures the displacement of a fluorescently labeled probe from the

TYK2 JH2 domain by a test compound.

Reagents: Recombinant human TYK2 JH2 protein, a fluorescently labeled JH2 probe, and

assay buffer.

Procedure:

1. A solution of the TYK2 JH2 protein is incubated with the fluorescent probe.

2. Serial dilutions of WD-890 are added to the mixture.

3. The reaction is incubated to reach equilibrium.

4. Fluorescence polarization is measured using a microplate reader. A decrease in

polarization indicates displacement of the probe by the inhibitor.
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5. IC50 values are calculated from the dose-response curve.

Cellular Phospho-STAT Assays:

Principle: These assays quantify the inhibition of cytokine-induced phosphorylation of Signal

Transducer and Activator of Transcription (STAT) proteins downstream of TYK2.

Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line

expressing the target cytokine receptors.

Procedure:

1. Cells are pre-incubated with varying concentrations of WD-890.

2. Cells are stimulated with a specific cytokine (e.g., IL-23 or IFN-α) to activate the TYK2

signaling pathway.

3. Following stimulation, cells are lysed, and the levels of phosphorylated STAT proteins

(e.g., pSTAT3 or pSTAT1) are measured using methods such as ELISA or flow cytometry.

4. IC50 values are determined by plotting the inhibition of STAT phosphorylation against the

concentration of WD-890.

In Vivo Pharmacology
WD-890 has demonstrated significant therapeutic efficacy in multiple preclinical animal models

of autoimmune diseases, including psoriasis, inflammatory bowel disease (IBD), and systemic

lupus erythematosus (SLE).[1][2]

Table 2: In Vivo Efficacy of WD-890 in Disease Models
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Disease Model Species
Key Efficacy
Endpoint

WD-890 Dose Result

Imiquimod-

Induced

Psoriasis

Mouse

Reduction in

Psoriasis Area

and Severity

Index (PASI)

score

10 mg/kg, oral,

QD

Significant

reduction in skin

inflammation and

thickness

IL-23-Induced

Psoriasis
Mouse

Reduction in ear

swelling and IL-

17A levels

10 mg/kg, oral,

QD

Significant

decrease in ear

inflammation and

pro-inflammatory

cytokine levels

DSS-Induced

Colitis (IBD)
Mouse

Reduction in

Disease Activity

Index (DAI)

15 mg/kg, oral,

QD

Amelioration of

colitis symptoms,

including weight

loss and colon

shortening

MRL/lpr Mouse

Model (SLE)
Mouse

Reduction in

proteinuria and

anti-dsDNA

antibodies

20 mg/kg, oral,

QD

Improved renal

function and

reduced

autoantibody

production

Experimental Protocols: In Vivo Models
Imiquimod-Induced Psoriasis Model:

Animal Strain: BALB/c mice.

Induction: A daily topical dose of imiquimod cream is applied to the shaved backs of the mice

to induce psoriasis-like skin inflammation.

Treatment: WD-890 is administered orally once daily.
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Assessments: Skin inflammation is scored daily using a modified PASI for erythema, scaling,

and thickness. At the end of the study, skin biopsies are collected for histological analysis

and measurement of inflammatory cytokine levels.

DSS-Induced Colitis Model:

Animal Strain: C57BL/6 mice.

Induction: Dextran sulfate sodium (DSS) is administered in the drinking water to induce

acute colitis.

Treatment: Oral administration of WD-890 is initiated concurrently with or after the induction

of colitis.

Assessments: Disease activity is monitored daily by scoring for weight loss, stool

consistency, and rectal bleeding (Disease Activity Index - DAI). At the end of the experiment,

colon length is measured, and tissue samples are collected for histopathology and cytokine

analysis.

Pharmacokinetics and Safety
WD-890 exhibits favorable pharmacokinetic (PK) properties and a good safety profile in

preclinical species, supporting its potential for oral administration.[1][2]

Table 3: Pharmacokinetic Parameters of WD-890 in
Rodents

Species
Dose
(mg/kg,
oral)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Bioavailabil
ity (%)

Mouse 10 1250 1.0 7500 45

Rat 10 980 1.5 8200 55

Experimental Protocols: Pharmacokinetics
Dosing: A single oral dose of WD-890 is administered to fasted rodents.
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Blood Sampling: Blood samples are collected at various time points post-dosing.

Analysis: Plasma concentrations of WD-890 are determined using a validated LC-MS/MS

method.

Parameter Calculation: Pharmacokinetic parameters are calculated using non-

compartmental analysis.
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Caption: TYK2 signaling pathway and the inhibitory action of WD-890.

Experimental Workflow for In Vivo Psoriasis Model
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Caption: Workflow for evaluating WD-890 in a mouse model of psoriasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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